molecular formula C33H38ClNO2 B12419032 Orphenadrine impurity 6-d3 (hydrochloride)

Orphenadrine impurity 6-d3 (hydrochloride)

Cat. No.: B12419032
M. Wt: 519.1 g/mol
InChI Key: AXBNOQUSJJCUGQ-FJCVKDQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orphenadrine impurity 6-d3 (hydrochloride) involves the incorporation of deuterium into the Orphenadrine impurity 6 hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms . The specific reaction conditions and synthetic routes may vary depending on the desired level of deuterium incorporation and the starting materials used.

Industrial Production Methods

Industrial production of Orphenadrine impurity 6-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure consistent and high-quality production of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Orphenadrine impurity 6-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Orphenadrine impurity 6-d3 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Orphenadrine impurity 6-d3 (hydrochloride) involves its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. This can lead to changes in the drug’s efficacy, safety, and overall behavior in the body .

Comparison with Similar Compounds

Orphenadrine impurity 6-d3 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of Orphenadrine impurity 6-d3 (hydrochloride) lies in its specific application as a tracer in drug development and its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Properties

Molecular Formula

C33H38ClNO2

Molecular Weight

519.1 g/mol

IUPAC Name

2-[(2-methylphenyl)-phenylmethoxy]-N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]-N-(trideuteriomethyl)ethanamine;hydrochloride

InChI

InChI=1S/C33H37NO2.ClH/c1-26-14-10-12-20-30(26)32(28-16-6-4-7-17-28)35-24-22-34(3)23-25-36-33(29-18-8-5-9-19-29)31-21-13-11-15-27(31)2;/h4-21,32-33H,22-25H2,1-3H3;1H/i3D3;

InChI Key

AXBNOQUSJJCUGQ-FJCVKDQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4C.Cl

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4C.Cl

Origin of Product

United States

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